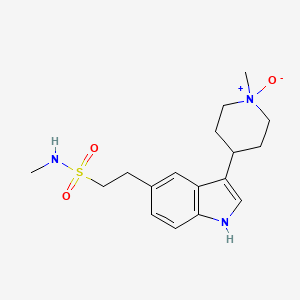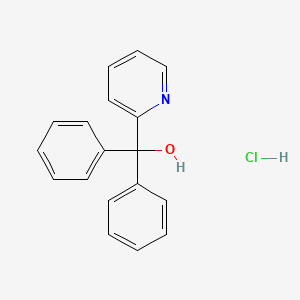
Phenylglyoxylic Acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylglyoxylic Acid-d5 can be synthesized through the oxidation of mandelic acid using potassium permanganate. Another method involves the hydrolysis of benzoyl cyanide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenylglyoxylic Acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and carbon dioxide.
Reduction: It can be reduced to mandelic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation: Benzaldehyde and carbon dioxide.
Reduction: Mandelic acid.
Substitution: Depending on the nucleophile, various substituted phenylglyoxylic acids can be formed.
Scientific Research Applications
Phenylglyoxylic Acid-d5 is extensively used in scientific research, particularly in the following areas:
Chemistry: As a stable isotope-labeled compound, it is used in studying reaction mechanisms and metabolic pathways.
Biology: It helps in tracing metabolic processes involving phenylalanine and related amino acids.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It serves as a biomarker for exposure to ethylbenzene and styrene, aiding in environmental and occupational health studies
Mechanism of Action
Phenylglyoxylic Acid-d5 exerts its effects by acting as a tracer in metabolic studies. It is metabolized similarly to phenylglyoxylic acid, allowing researchers to track its fate in biological systems. The compound targets metabolic pathways involving phenylalanine and related amino acids, providing insights into neurotransmitter metabolism and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxylic Acid: The non-deuterated form, used similarly in metabolic studies.
Mandelic Acid: A related compound used in oxidation and reduction reactions.
Benzoylformic Acid: Another name for phenylglyoxylic acid, used in various chemical reactions
Uniqueness
Phenylglyoxylic Acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic processes. The deuterium atoms make it distinguishable from its non-labeled counterparts, allowing for more precise and accurate research outcomes .
Properties
IUPAC Name |
2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQJJMHZNSSFSM-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)



